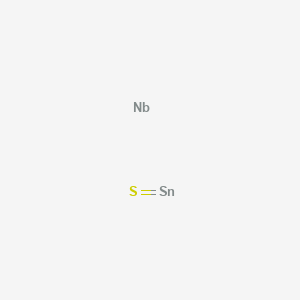
Niobium;sulfanylidenetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium;sulfanylidenetin is a compound that combines niobium, a transition metal, with sulfanylidenetin, a sulfur-containing ligand. Niobium is known for its high melting point, corrosion resistance, and superconducting properties . Sulfanylidenetin, on the other hand, is a ligand that can form stable complexes with various metals, enhancing their reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of niobium;sulfanylidenetin typically involves the reaction of niobium pentachloride (NbCl₅) with sulfanylidenetin under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as:
NbCl5+Sulfanylidenetin→this compound+by-products
Industrial Production Methods
Industrial production of this compound involves high-temperature reactions in specialized reactors. The process includes purification steps to remove impurities and ensure high purity of the final product. Techniques such as liquid-liquid extraction, molten salt electrolysis, and electron beam melting are commonly used .
Analyse Chemischer Reaktionen
Types of Reactions
Niobium;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form niobium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Ligands such as phosphines or amines in the presence of a catalyst.
Major Products
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: New niobium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Niobium;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, including superconductors and corrosion-resistant alloys .
Wirkmechanismus
The mechanism of action of niobium;sulfanylidenetin involves its ability to form stable complexes with various substrates. The niobium center can coordinate with multiple ligands, facilitating catalytic reactions. The sulfur-containing ligand enhances the reactivity of the niobium center by stabilizing intermediate states and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Niobium pentachloride (NbCl₅)
- Niobium oxides (Nb₂O₅)
- Niobium carbide (NbC)
Uniqueness
Niobium;sulfanylidenetin is unique due to its combination of niobium and a sulfur-containing ligand, which imparts distinct chemical and physical properties. Unlike niobium pentachloride, which is highly reactive and corrosive, this compound is more stable and versatile in various applications. Compared to niobium oxides and carbides, it offers enhanced catalytic activity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
93389-15-2 |
|---|---|
Molekularformel |
NbSSn |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
niobium;sulfanylidenetin |
InChI |
InChI=1S/Nb.S.Sn |
InChI-Schlüssel |
SDYUZZDLQTXRKQ-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Sn].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


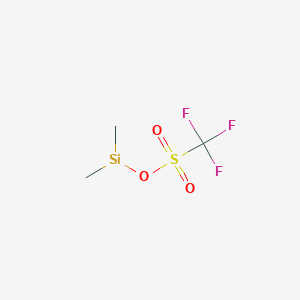
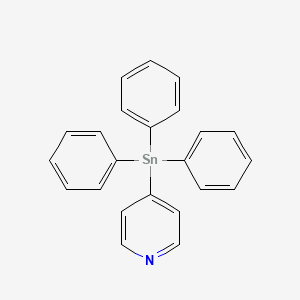

![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
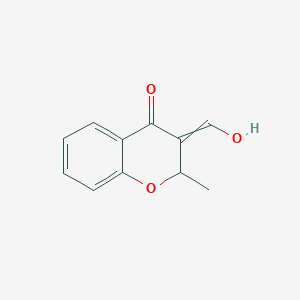
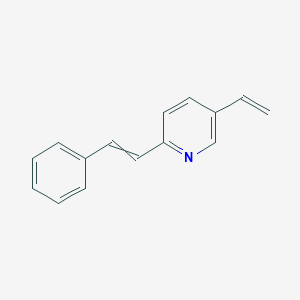
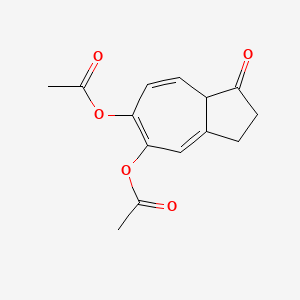
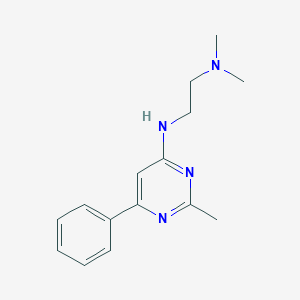
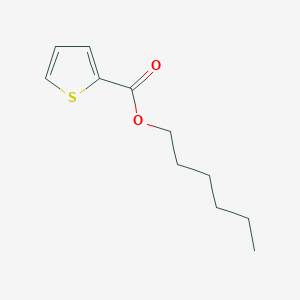
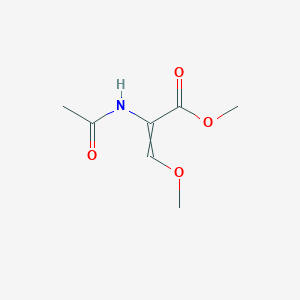
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
